molecular formula C19H10Cl2F4N4OS2 B1258946 5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile

5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile

Cat. No. B1258946
M. Wt: 521.3 g/mol
InChI Key: GJAQSWVFYUZJGE-RSLIBCCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-4-isothiazolecarbonitrile is an aryl sulfide.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Thieno[2,3-b]pyridines and Related Compounds : This compound has been used in the synthesis of various thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other derivatives, which are structurally elucidated using elemental analysis and spectral data (Abdelriheem et al., 2015).

  • Formation of Novel Heterocyclic Systems : In the presence of base, spatially adjacent active methylene, nitrile, and hydroxyl groups in the molecule lead to consecutive intramolecular cyclization reactions, forming novel heterocyclic systems (Бондаренко et al., 2016).

  • Synthesis of Schiff Bases and Antimicrobial Activity : The compound is used in synthesizing novel Schiff bases, which are then screened for in vitro antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Puthran et al., 2019).

Applications in Molecular Chemistry

  • Synthesis of Pyridine and Thiazole Derivatives : It serves as a precursor in the synthesis of various pyridine and thiazole derivatives. These derivatives are structurally characterized and have potential applications in different fields of chemistry (Ali et al., 2016).

  • Formation of Ethoxyphthalimide Substituted Triazole Derivatives : This compound is instrumental in creating novel thiazolidinone and triazole derivatives, highlighting its versatility in synthetic organic chemistry (Sain et al., 2009).

Biological and Medicinal Chemistry

  • Synthesis of Compounds with Antimicrobial Activities : The compound is used in synthesizing various derivatives with antimicrobial activities. This application is crucial for developing new antimicrobial agents, which are increasingly important in the medical field (Wardkhan et al., 2008).

  • Cytotoxic Activity of Derivatives : Synthesis of derivatives from this compound and their subsequent testing for cytotoxic activity against various cell lines highlights its potential use in cancer research and therapy (Stolarczyk et al., 2018).

  • Creation of Novel Thiazole Compounds for Antibacterial Activities : Its utilization in synthesizing novel thiazole compounds with ether structures demonstrates its potential in creating new antibacterial agents, which is a significant area in pharmaceutical research (Li-ga, 2015).

properties

Molecular Formula

C19H10Cl2F4N4OS2

Molecular Weight

521.3 g/mol

IUPAC Name

5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C19H10Cl2F4N4OS2/c20-13-2-1-3-15(22)12(13)9-30-28-5-4-16-11(7-26)17(29-32-16)31-18-14(21)6-10(8-27-18)19(23,24)25/h1-3,5-6,8H,4,9H2/b28-5+

InChI Key

GJAQSWVFYUZJGE-RSLIBCCBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)F

SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile
Reactant of Route 3
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.